molecular formula C16H10BrNO3 B11366939 4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate

4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11366939
M. Wt: 344.16 g/mol
InChI Key: JKFMPALHBBMDAH-UHFFFAOYSA-N
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Description

4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields of the desired oxazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and phenyl groups on the oxazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

(4-bromophenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H10BrNO3/c17-12-6-8-13(9-7-12)20-16(19)14-10-15(21-18-14)11-4-2-1-3-5-11/h1-10H

InChI Key

JKFMPALHBBMDAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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